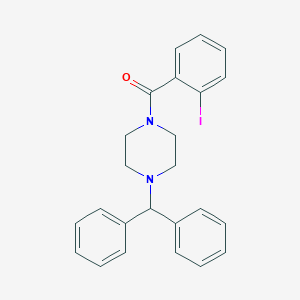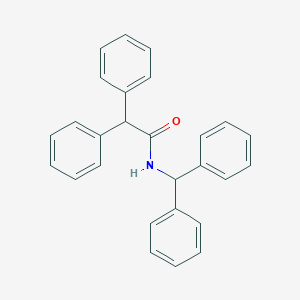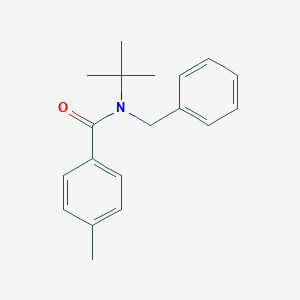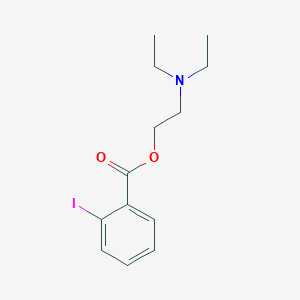![molecular formula C14H14N4S2 B295260 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B295260.png)
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine, also known as DMTP, is a chemical compound that has been gaining attention in scientific research. DMTP is a pyrimidine-based compound that has shown promising results in various studies.
作用机制
The mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is not fully understood. However, it has been reported to inhibit various enzymes that are involved in cancer cell growth and viral replication. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects:
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been reported to inhibit the activity of various enzymes, including DNA polymerase and ribonucleotide reductase. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis. In addition, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been reported to inhibit the replication of certain viruses, including the hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments is its high potency. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to be effective at low concentrations, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is its potential toxicity. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to induce oxidative stress in cells, which can lead to cell death. Therefore, caution must be taken when using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments.
未来方向
There are several future directions for 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine research. One of the most promising directions is in the development of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine-based cancer therapies. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. In addition, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine could also be studied for its potential use as an antiviral agent. Further research is needed to determine its efficacy against different viruses. Finally, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine could also be studied for its potential use in other scientific fields, such as neuroscience and immunology.
Conclusion:
In conclusion, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is a promising compound that has shown potential in various scientific fields. Its high potency and potential as a cancer treatment and antiviral agent make it an attractive compound for further research. However, caution must be taken when using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine and to determine its potential in various scientific fields.
合成方法
The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine. This synthesis method has been reported in various research papers and has been optimized for high yield and purity.
科学研究应用
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been studied for its potential use in various scientific fields. One of the most promising applications of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is in the field of cancer research. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
属性
分子式 |
C14H14N4S2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H14N4S2/c1-7-5-8(2)18-14(17-7)20-13-11-9(3)10(4)19-12(11)15-6-16-13/h5-6H,1-4H3 |
InChI 键 |
YIUBOHSPQDIUCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C |
规范 SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)


![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B295204.png)